molecular formula C17H19NS B5754677 4-(4-biphenylylmethyl)thiomorpholine

4-(4-biphenylylmethyl)thiomorpholine

Cat. No. B5754677
M. Wt: 269.4 g/mol
InChI Key: GONVYAOQFZRFPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-biphenylylmethyl)thiomorpholine, also known as Wilfosine, is a thiomorpholine derivative that has been extensively studied for its potential applications in scientific research. This compound has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for use in various lab experiments. In

Mechanism of Action

The mechanism of action of 4-(4-biphenylylmethyl)thiomorpholine is not fully understood, but it is believed to involve the modulation of certain neurotransmitter receptors, such as the GABA-A receptor. This compound has been shown to enhance the activity of GABA-A receptors, leading to increased inhibition of neuronal activity. Additionally, 4-(4-biphenylylmethyl)thiomorpholine has been found to inhibit the activity of certain enzymes involved in cancer cell growth, such as topoisomerase II.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-biphenylylmethyl)thiomorpholine are diverse and depend on the specific application. In neuroscience, this compound has been shown to have anxiolytic and anticonvulsant effects, as well as the potential to improve cognitive function. In cancer research, 4-(4-biphenylylmethyl)thiomorpholine has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to decreased cell proliferation and tumor growth. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-biphenylylmethyl)thiomorpholine in lab experiments include its diverse range of biochemical and physiological effects, as well as its potential applications in various research areas. Additionally, this compound has been found to have low toxicity and good stability, making it a safe and reliable research tool. However, the limitations of using 4-(4-biphenylylmethyl)thiomorpholine include its relatively high cost and limited availability, as well as the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the use of 4-(4-biphenylylmethyl)thiomorpholine in scientific research. One potential direction is the development of new compounds with similar structures and activities, which could lead to the discovery of novel therapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of 4-(4-biphenylylmethyl)thiomorpholine and its potential side effects, which could inform the development of safer and more effective drugs. Finally, this compound could be used in combination with other drugs or therapies to enhance their efficacy and reduce side effects.

Synthesis Methods

The synthesis of 4-(4-biphenylylmethyl)thiomorpholine involves the reaction of 4-bromobenzyl chloride with thiomorpholine in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. This method has been reported to yield the desired product in good yields and high purity.

Scientific Research Applications

4-(4-biphenylylmethyl)thiomorpholine has been found to have potential applications in various scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to modulate the activity of certain neurotransmitter receptors, making it a promising candidate for the treatment of neurological disorders such as epilepsy and depression. In cancer research, 4-(4-biphenylylmethyl)thiomorpholine has been found to inhibit the growth of certain cancer cell lines, suggesting its potential as an anticancer agent. Additionally, this compound has been used in drug discovery efforts to identify new compounds with similar structures and activities.

properties

IUPAC Name

4-[(4-phenylphenyl)methyl]thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NS/c1-2-4-16(5-3-1)17-8-6-15(7-9-17)14-18-10-12-19-13-11-18/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONVYAOQFZRFPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198008
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(4-Biphenylylmethyl)thiomorpholine

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